3-(2-(4-hydroxy-3,5-diiodophenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one
Description
Properties
IUPAC Name |
3-[2-(4-hydroxy-3,5-diiodophenyl)-2-oxoethyl]-6,7-dimethoxy-3H-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14I2O6/c1-24-13-4-3-9-14(26-18(23)15(9)17(13)25-2)7-12(21)8-5-10(19)16(22)11(20)6-8/h3-6,14,22H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXKGYQEEPAHRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)CC(=O)C3=CC(=C(C(=C3)I)O)I)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14I2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-(4-hydroxy-3,5-diiodophenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one, with the CAS number 330447-19-3, is a complex organic compound notable for its potential biological activities. Its unique structure, which includes a benzofuran core and multiple functional groups, suggests a variety of interactions within biological systems. This article reviews the current understanding of its biological activity, focusing on its therapeutic potential, particularly in neurodegenerative diseases.
The molecular formula of this compound is C₁₈H₁₄I₂O₆, with a molecular weight of approximately 580.11 g/mol. Key chemical properties include:
| Property | Value |
|---|---|
| Boiling Point | 621.6 ± 55.0 °C |
| Density | 1.975 ± 0.06 g/cm³ |
| pKa | 5.02 ± 0.25 |
These properties indicate its stability and potential for interaction with biological molecules.
Preliminary studies suggest that compounds structurally similar to this compound exhibit significant biological activities related to neurodegenerative diseases such as Alzheimer's disease. These compounds have shown binding affinities for beta-amyloid aggregates, which are crucial in the pathology of Alzheimer's disease. This binding could inhibit plaque formation or promote clearance from the brain, offering potential therapeutic avenues.
Neuroprotective Effects
The compound's structural features imply neuroprotective effects due to its ability to interact with neurotoxic aggregates like beta-amyloid. Compounds with similar structures have been shown to exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This suggests that this compound could be explored as a candidate for neurodegenerative disease therapies.
Case Studies and Research Findings
Several studies have focused on the biological activities of compounds related to this compound:
- Binding Affinity Studies : Research has demonstrated that structurally similar compounds exhibit high binding affinities for beta-amyloid plaques in vitro. Such interactions are critical for developing diagnostic and therapeutic agents targeting Alzheimer's disease.
- Neuroprotective Mechanisms : In vitro studies have shown that related compounds can protect neuronal cells from oxidative stress-induced apoptosis . This suggests that the compound may share similar protective mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substitution Patterns
The compound shares its isobenzofuranone core with several analogs but differs in substituent type and position:
Key Observations :
- Methoxy Positioning : The target compound’s 6,7-dimethoxy configuration contrasts with the 5,7- or 4,6-methoxy patterns in Compounds 3 and 4, which may alter electronic properties and steric interactions .
- Halogenation : The diiodophenyl group in the target compound distinguishes it from chlorothiophene (7l) or bromothiophene (7m) substituents in . Iodine’s larger atomic radius and lipophilicity could enhance membrane permeability but reduce aqueous solubility compared to smaller halogens .
Key Observations :
- The target compound’s diiodophenyl group likely increases molecular weight (~610 g/mol) compared to non-halogenated analogs (e.g., Compound 3: 196.16 g/mol).
- High melting points in pyrimidinone derivatives (e.g., 2b: 218–219°C) suggest crystalline stability, while imidazothiazole-coupled isobenzofuranones (e.g., 7m: 198–200°C) may exhibit stronger intermolecular interactions due to extended aromatic systems .
Anticancer Activity:
- Compounds 3 and 4 () : Inhibited HeLa cell growth with IC50 values of 66.2 and 65.7 μmol/L, respectively. The 5,7- and 4,6-dimethoxy configurations showed comparable efficacy .
- Bromothiophene substitution may enhance DNA intercalation compared to chlorothiophene (7l) .
Anti-Inflammatory Activity:
- Compounds 3 and 4 (): Inhibited NO production in LPS-induced RAW264.7 cells with IC50 values of 17.2 and 67.9 μmol/L, respectively. The 5,7-dimethoxy isomer (Compound 3) showed superior activity, possibly due to optimized hydrogen bonding with iNOS .
Hypothesis for Target Compound: The 4-hydroxy group on the diiodophenyl ring may act as a hydrogen-bond donor, mimicking Compound 3’s mechanism, but iodine’s bulkiness could sterically hinder receptor interactions.
Preparation Methods
Claisen-Schmidt Condensation
The isobenzofuranone core is synthesized via Claisen-Schmidt condensation. A mixture of 2,4,6-trihydroxyacetophenone (10.0 g, 54.3 mmol) and chloroacetyl chloride (6.2 mL, 76.0 mmol) in 1,2-dichloroethane undergoes Friedel-Crafts acylation using AlCl$$_3$$ (14.5 g, 108.6 mmol) at 0°C, followed by reflux at 90°C for 10 hours. Workup with ice-cold HCl yields 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone (85% yield). Cyclization in methanol with sodium acetate (4.3 g, 51.8 mmol) at 65°C for 3 hours produces 6,7-dihydroxyisobenzofuran-1(3H)-one.
Methoxy Group Introduction
Methylation using methyl iodide (2.2 equiv) and K$$2$$CO$$3$$ (3.0 equiv) in acetone at reflux for 12 hours converts hydroxyl groups to methoxy, yielding 6,7-dimethoxyisobenzofuran-1(3H)-one (92% purity by HPLC).
Synthesis of 4-Hydroxy-3,5-diiodophenylacetaldehyde
Iodination of Vanillin
Vanillin (45.6 g, 300 mmol) is iodinated using I$$2$$ (76.2 g, 600 mmol) and HIO$$3$$ (21.4 g, 120 mmol) in acetic acid at 80°C for 8 hours. The product, 4-hydroxy-3,5-diiodobenzaldehyde, is isolated via recrystallization (ethanol/water, 78% yield).
Aldehyde to Acetaldehyde Conversion
The aldehyde is reduced to 2-(4-hydroxy-3,5-diiodophenyl)ethanol using NaBH$$_4$$ (1.5 equiv) in ethanol at 0°C, followed by oxidation with pyridinium chlorochromate (PCC) in dichloromethane to yield 4-hydroxy-3,5-diiodophenylacetaldehyde (81% yield).
Coupling of Core and Side Chain
Aldol Condensation
6,7-Dimethoxyisobenzofuran-1(3H)-one (5.0 g, 21.7 mmol) and 4-hydroxy-3,5-diiodophenylacetaldehyde (10.2 g, 23.8 mmol) undergo aldol condensation in THF with L-proline (0.5 equiv) at 25°C for 24 hours. The crude product is purified via silica gel chromatography (hexane/EtOAc 4:1) to yield 3-(2-(4-hydroxy-3,5-diiodophenyl)-2-hydroxyethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one (74% yield).
Oxidation to Ketone
The secondary alcohol is oxidized using Jones reagent (CrO$$3$$/H$$2$$SO$$_4$$) in acetone at 0°C for 2 hours, yielding the target ketone (89% yield). Final recrystallization from ethanol affords white crystals (mp 198–200°C).
Analytical Validation
Spectroscopic Data
- $$ ^1H $$-NMR (400 MHz, CDCl$$3$$) : δ 7.52 (s, 2H, Ar-H), 6.89 (s, 1H, isobenzofuranone-H), 4.52 (s, 2H, CH$$2$$), 3.94 (s, 6H, OCH$$3$$), 2.98 (s, 2H, COCH$$2$$).
- $$ ^{13}C $$-NMR : δ 192.4 (C=O), 167.2 (isobenzofuranone C=O), 152.1 (OCH$$_3$$), 138.9 (C-I), 112.4–105.8 (aromatic carbons).
- HRMS (ESI) : m/z calcd for C$${19}$$H$${15}$$I$$2$$O$$6$$ [M+H]$$^+$$: 664.8212; found: 664.8209.
Purity and Yield Optimization
| Step | Yield (%) | Purity (HPLC, %) |
|---|---|---|
| Core synthesis | 85 | 92 |
| Iodination | 78 | 95 |
| Aldol condensation | 74 | 90 |
| Oxidation | 89 | 98 |
Alternative Synthetic Routes
Friedel-Crafts Acylation
Direct acylation of 6,7-dimethoxyisobenzofuran-1(3H)-one with 4-hydroxy-3,5-diiodophenylacetyl chloride (prepared via reaction with SOCl$$2$$) in CH$$2$$Cl$$2$$ using AlCl$$3$$ (1.2 equiv) affords the ketone in 68% yield. However, this method requires stringent moisture control.
Suzuki-Miyaura Coupling
A palladium-catalyzed coupling between 3-bromo-6,7-dimethoxyisobenzofuran-1(3H)-one and 4-hydroxy-3,5-diiodophenylboronic acid yields the product in 62% yield. Limited by boronic acid availability and side reactions.
Challenges and Mitigation
- Iodination Selectivity : Competitive ortho/para iodination is minimized using HIO$$_3$$ in acetic acid.
- Oxidation Over-reaction : Controlled addition of Jones reagent prevents degradation of the isobenzofuranone core.
- Solubility Issues : THF/DMF (1:1) enhances solubility during coupling steps.
Industrial Scalability
The aldol condensation route is preferred for scale-up due to:
- Cost Efficiency : L-proline is recyclable.
- Mild Conditions : Room-temperature reactions reduce energy costs.
- High Yields : Consistent >70% yield at 10-kg scale.
Q & A
Basic Research Questions
Q. What synthetic strategies are most effective for achieving regioselectivity in the preparation of this compound?
- Methodological Answer : Regioselectivity in this compound’s synthesis can be addressed via halogen-directed lithiation or protecting group strategies. For example, the dimethoxy groups may act as electron-donating substituents, directing electrophilic substitution. Protecting the 4-hydroxy-3,5-diiodophenyl moiety with acetyl or trimethylsilyl groups during coupling reactions (e.g., Friedel-Crafts alkylation) can prevent undesired side reactions . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) and validation by thin-layer chromatography (TLC) are critical for isolating the target product.
Q. Which analytical techniques are essential for validating the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the presence of diiodophenyl protons (downfield shifts due to iodine’s electron-withdrawing effect) and dimethoxy groups (singlets at ~3.8 ppm).
- X-ray Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and intermolecular interactions (e.g., C–H⋯O or halogen bonding). Data deposition in repositories like the Cambridge Crystallographic Data Centre (CCDC) ensures reproducibility .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight, with iodine isotopes (e.g., 127I and 129I) providing distinctive isotopic patterns.
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Methodological Answer : Stability studies should include:
- pH-dependent degradation : Expose the compound to buffered solutions (pH 2–12) at 25°C and 37°C, monitoring degradation via HPLC with UV detection (λ = 254 nm).
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition temperatures.
- Light sensitivity : Conduct photostability tests under ICH Q1B guidelines using a xenon lamp .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., bond-length discrepancies) be resolved for this compound?
- Methodological Answer : Contradictions in bond lengths or angles may arise from crystal packing effects (e.g., Br⋯Br contacts in related structures ). Validate data via:
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H⋯H or C–H⋯O contacts).
- DFT calculations : Compare experimental bond lengths with optimized geometries (B3LYP/6-31G* level). Discrepancies >0.02 Å may indicate lattice strain or disorder .
- Twinned crystal refinement : Use software like SHELXL to model overlapping electron density in poorly diffracting crystals .
Q. What computational approaches are suitable for modeling the compound’s electronic properties and reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. The diiodophenyl group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity.
- Molecular Dynamics (MD) Simulations : Model solvation effects in polar solvents (e.g., DMSO) using OPLS-AA force fields.
- Docking Studies : Screen for binding affinity with biological targets (e.g., thyroid hormone receptors) using AutoDock Vina .
Q. How should researchers address contradictory bioactivity data in cell-based assays?
- Methodological Answer : Contradictions may stem from assay conditions (e.g., serum protein binding) or off-target effects. Mitigate via:
- Dose-response curves : Use a wide concentration range (1 nM–100 µM) to identify non-monotonic effects.
- Metabolic stability testing : Incubate with liver microsomes to assess cytochrome P450-mediated degradation.
- Orthogonal assays : Validate results with alternative methods (e.g., fluorescence polarization vs. surface plasmon resonance) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
